

4-Chlorobutyrophenone CAS number and chemical properties

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Compound of Interest

Compound Name: 4-Chlorobutyrophenone

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An In-depth Technical Guide to 4-Chlorobutyrophenone

CAS Number: 939-52-6

Synonyms: γ -Chlorobutyrophenone, 4-Chloro-1-phenyl-1-butanone

This technical guide provides a comprehensive overview of **4-Chlorobutyrophenone**, a key chemical intermediate in the pharmaceutical industry. The document details its chemical properties, outlines a general synthesis protocol, and discusses its role as a precursor to various therapeutic agents. This guide is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Properties

4-Chlorobutyrophenone is a chlorinated aromatic ketone. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Reference
CAS Number	939-52-6	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ ClO	[1]
Molecular Weight	182.65 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Melting Point	19-20 °C (lit.)	[1] [3]
Boiling Point	253-254 °C (lit.)	[4]
Density	1.137 g/mL at 25 °C (lit.)	[1] [3]
Refractive Index	n _{20/D} 1.544 (lit.)	[1] [3]
Flash Point	113 °C (235.4 °F) - closed cup	[1] [3]
InChI Key	GHEFQKHLHFXSBR- UHFFFAOYSA-N	[1] [3]
SMILES	CCCCC(=O)c1ccccc1	[1] [3]

It is important to note that there is a distinct isomer, 4'-Chlorobutyrophenone (CAS Number: 4981-63-9), where the chlorine atom is substituted on the phenyl ring.[\[5\]](#)[\[6\]](#) This guide focuses exclusively on the 4-chloro isomer (CAS 939-52-6).

Synthesis of 4-Chlorobutyrophenone

The primary method for the synthesis of **4-Chlorobutyrophenone** is through the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of **4-Chlorobutyrophenone**.

Materials:

- Benzene

- 4-Chlorobutyryl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2) (solvent)
- Ice
- Concentrated Hydrochloric Acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Addition funnel
- Reflux condenser
- Magnetic stirrer
- Separatory funnel

Procedure:

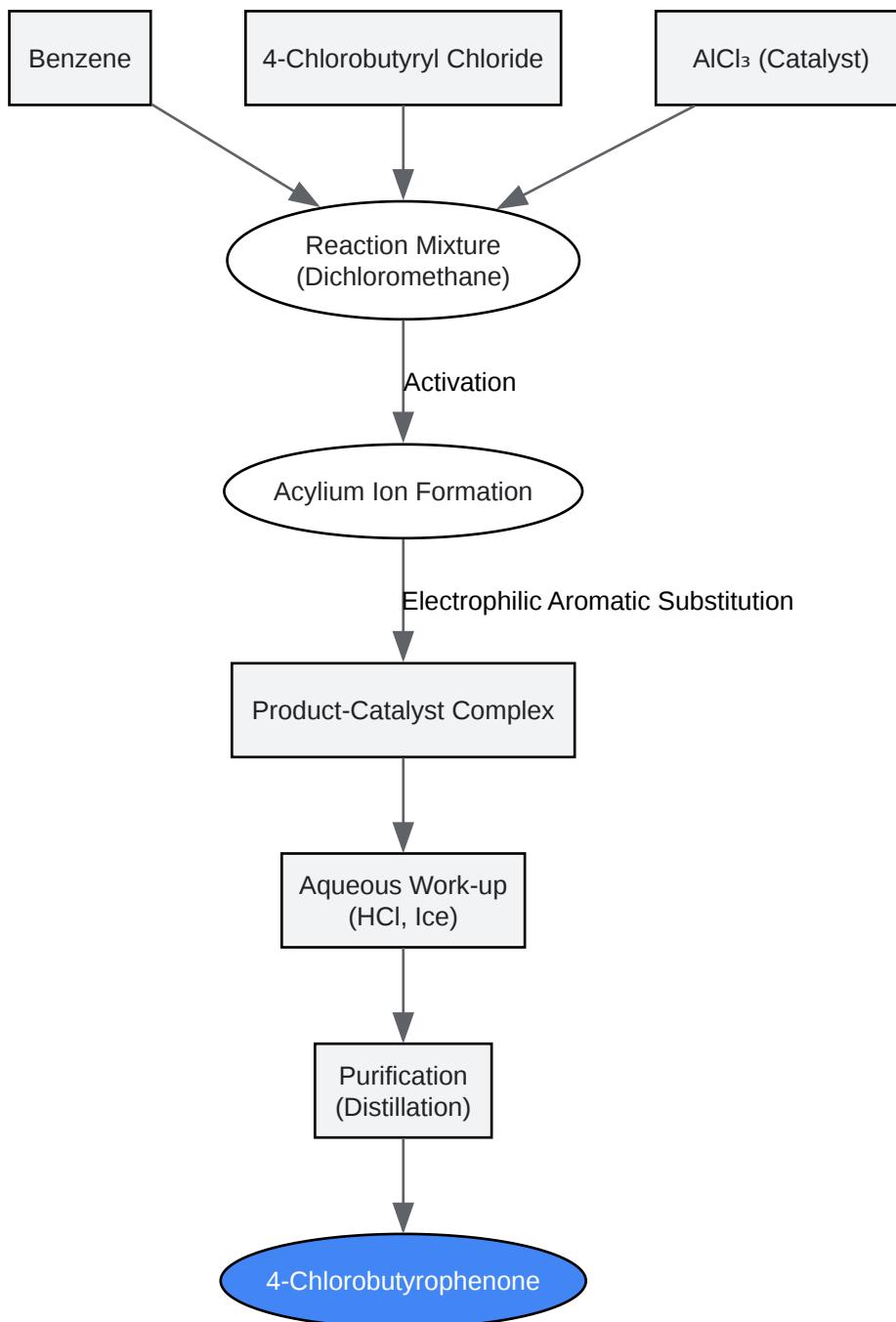
- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser, add anhydrous aluminum chloride and dichloromethane. Cool the mixture in an ice bath.
- **Addition of Acyl Chloride:** Slowly add 4-chlorobutyryl chloride to the stirred suspension of aluminum chloride in dichloromethane.
- **Addition of Benzene:** To the resulting mixture, add benzene dropwise from the addition funnel, maintaining the temperature below 10°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated under reflux (around 60°C) for

approximately 30 minutes to ensure completion.[\[7\]](#)

- Work-up:
 - Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Synthesis Workflow

Synthesis of 4-Chlorobutyrophenone via Friedel-Crafts Acylation

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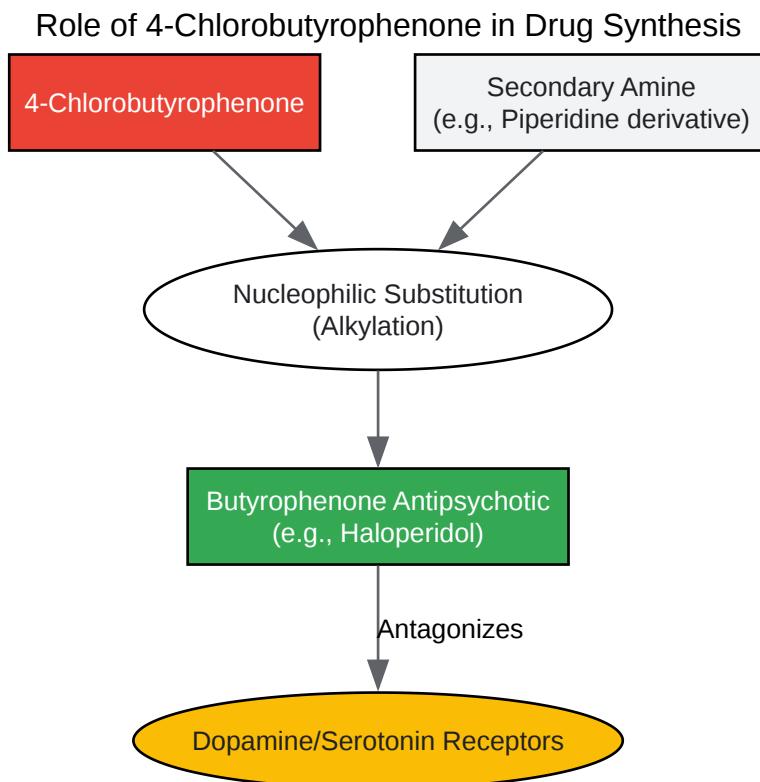
A generalized workflow for the synthesis of **4-Chlorobutyrophenone**.

Biological Significance and Applications

4-Chlorobutyrophenone serves as a crucial intermediate in the synthesis of a class of antipsychotic drugs known as butyrophenones. These compounds are known to act as antagonists of dopamine D2 receptors and also interact with serotonin receptors.[10][11] While specific signaling pathway studies for **4-Chlorobutyrophenone** itself are not readily available, its role as a precursor to potent neuroleptic agents underscores its importance in medicinal chemistry.

For instance, a related compound, 4-Chloro-4'-fluorobutyrophenone, is an intermediate in the synthesis of several active pharmaceutical ingredients (APIs) including Haloperidol, Droperidol, and Melperone, which are used to treat psychosis and depression.[12][13]

Logical Relationship in Drug Synthesis



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Simplified pathway from intermediate to biological target.

The butyrophenone class of drugs generally exerts its therapeutic effects by modulating neurotransmitter signaling in the central nervous system. The primary mechanism involves the blockade of dopamine D2 receptors, which is a key target in the treatment of psychosis.[10] Some butyrophenones also exhibit affinity for various serotonin receptor subtypes, which can contribute to their overall pharmacological profile.[14] The synthesis of these complex molecules often relies on the reactivity of the chloro-group in **4-Chlorobutyrophenone**, allowing for its displacement by various amine-containing moieties to build the final drug structure.

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